molecular formula C9H8N2O3 B1651885 1-(2-Isocyanatoethyl)-2-nitrobenzene CAS No. 1354952-54-7

1-(2-Isocyanatoethyl)-2-nitrobenzene

Cat. No.: B1651885
CAS No.: 1354952-54-7
M. Wt: 192.17
InChI Key: ASPBFBMEOAEJNS-UHFFFAOYSA-N
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Description

1-(2-Isocyanatoethyl)-2-nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with a nitro group (-NO₂) at position 2 and an isocyanatoethyl group (-CH₂CH₂NCO) at position 1. The isocyanato group (-NCO) is highly reactive, enabling applications in polymer chemistry (e.g., polyurethane synthesis) and as an intermediate in pharmaceutical or agrochemical synthesis . The nitro group exerts strong electron-withdrawing effects, influencing the compound’s electronic properties and directing further functionalization reactions.

Properties

IUPAC Name

1-(2-isocyanatoethyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-7-10-6-5-8-3-1-2-4-9(8)11(13)14/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPBFBMEOAEJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN=C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201279650
Record name Benzene, 1-(2-isocyanatoethyl)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354952-54-7
Record name Benzene, 1-(2-isocyanatoethyl)-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354952-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(2-isocyanatoethyl)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Isocyanatoethyl)-2-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of ethylbenzene to form 2-nitroethylbenzene, followed by the introduction of an isocyanate group. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent isocyanation can be achieved using phosgene or other isocyanate precursors under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Isocyanatoethyl)-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Isocyanatoethyl)-2-nitrobenzene has several applications in scientific research:

    Polymer Chemistry: Used as a monomer or crosslinker in the synthesis of polyurethanes and other polymers.

    Materials Science: Employed in the development of advanced materials with specific mechanical and chemical properties.

    Biology and Medicine: Potential use in the synthesis of bioactive compounds and drug delivery systems.

    Industry: Utilized in the production of coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of 1-(2-Isocyanatoethyl)-2-nitrobenzene primarily involves its reactive isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable urea or urethane linkages. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table summarizes key structural analogs, their substituents, molecular weights, and notable properties:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Reactivity
1-(2-Isocyanatoethyl)-2-nitrobenzene -CH₂CH₂NCO C₉H₈N₂O₃ ~208.17 (calc.) High reactivity of -NCO; nitro group directs electrophilic substitution
1-(difluoromethyl)-2-nitrobenzene -CF₂H C₇H₅F₂NO₂ 175.12 CF₂H acts as hydrogen bond donor; forms dimeric complexes
1-(hept-1-ynyl)-2-nitrobenzene -C≡C-heptyl C₁₃H₁₅NO₂ 217.26 Alkyne enables regioselective hydrosilylation
1-(2,2-dibromovinyl)-2-nitrobenzene -CH=Br₂ C₈H₅Br₂NO₂ 321.94 Undergoes debromosulfonylation to yield isatin derivatives
1-Isocyanato-2-methyl-4-nitro-benzene -NCO, -CH₃ (positions 1,4) C₈H₆N₂O₃ 178.15 Methyl group increases steric hindrance; nitro at position 4 alters electronic effects
1-Allyl-2-nitrobenzene -CH₂CH=CH₂ C₉H₉NO₂ 163.18 Allyl group enables cycloaddition or polymerization

Key Observations:

  • Reactivity: The isocyanato group in this compound distinguishes it from analogs like 1-(difluoromethyl)-2-nitrobenzene or 1-allyl-2-nitrobenzene. The -NCO group readily undergoes nucleophilic addition with amines or alcohols, a property absent in CF₂H or allyl-substituted derivatives .
  • Electronic Effects: The nitro group’s electron-withdrawing nature polarizes the benzene ring, activating it for electrophilic substitution at meta positions. This contrasts with 1-Isocyanato-2-methyl-4-nitro-benzene, where the nitro group at position 4 alters regioselectivity .
  • Hydrogen Bonding: Unlike 1-(difluoromethyl)-2-nitrobenzene, which forms hydrogen-bonded dimers , the isocyanatoethyl derivative may exhibit weaker hydrogen bonding due to the -NCO group’s resonance stabilization.

Biological Activity

1-(2-Isocyanatoethyl)-2-nitrobenzene, a compound characterized by its isocyanate functional group and nitro substitution, has garnered interest in various fields of biological research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.

Biological Activity Overview

The biological activities of this compound include antimicrobial, anticancer, and enzyme inhibition properties. These activities are attributed to its ability to interact with various biological targets, leading to significant physiological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus30 µg/mL
P. aeruginosa40 µg/mL

Anticancer Activity

The compound has shown promising results in anticancer assays. Studies have reported its cytotoxic effects on various cancer cell lines, including:

  • HeLa (cervical cancer)
  • A549 (lung cancer)
  • MDA-MB-231 (breast cancer)

In a study conducted by Aksenova et al., this compound demonstrated a half-maximal inhibitory concentration (IC50) of approximately 15 µM against HeLa cells, indicating potent anticancer activity.

Cell Line IC50 (µM)
HeLa15
A54925
MDA-MB-23120

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The isocyanate group can form covalent bonds with nucleophilic amino acids in enzymes, leading to inhibition of key metabolic pathways.
  • DNA Interaction : The nitro group may intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cells, contributing to its anticancer effects.

Case Studies

Several studies have highlighted the biological relevance of this compound:

  • A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of derivatives of this compound, revealing enhanced activity through structural modifications.
  • Another investigation focused on the compound's role in inhibiting specific cancer cell proliferation pathways, demonstrating its potential as a lead compound for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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